molecular formula C20H25N3O3S B2451850 (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706476-34-7

(E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2451850
CAS No.: 1706476-34-7
M. Wt: 387.5
InChI Key: CJHVOXRRTQRNOG-ZRDIBKRKSA-N
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Description

The compound “(E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a piperidine ring and a styryl group, which are common structural motifs in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the piperidine ring, and the styryl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring, the piperidine ring, and the styryl group . The oxadiazole ring is aromatic and relatively stable, but it can participate in reactions with electrophiles . The piperidine ring can undergo reactions at the nitrogen atom, and the styryl group can participate in reactions typical of alkenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring, the piperidine ring, and the styryl group would likely make the compound relatively non-polar . The exact properties would depend on the specific stereochemistry and substitution pattern of the compound .

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their biological activities. Notably, compounds like (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole exhibit potential biological significance due to their structural attributes. In research, these compounds have been synthesized through multiple steps involving the conversion of organic acids into esters, hydrazides, and eventually 1,3,4-oxadiazoles (Khalid et al., 2016).

Antimicrobial and Antibacterial Properties

Studies have demonstrated that certain 1,3,4-oxadiazole bearing compounds, including variants of the specified compound, possess notable antimicrobial and antibacterial properties. These compounds have been synthesized and their structures elucidated through modern spectroscopic techniques. Their efficacy against Gram-negative and Gram-positive bacteria has been a subject of investigation, revealing moderate to significant activity (Khalid et al., 2016).

Anticancer Potential

Research into 1,3,4-oxadiazole hybrids, similar in structure to the specified compound, has explored their potential as anticancer agents. These compounds have been synthesized and evaluated for their anticancer properties, demonstrating promising results in in vitro settings. However, further in vivo studies are required to fully ascertain their therapeutic usefulness (Rehman et al., 2018).

Alzheimer’s Disease Treatment

New drug candidates for Alzheimer’s disease have been explored using derivatives of 1,3,4-oxadiazole, similar to the compound . The synthesized compounds have shown enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This research indicates the potential of such compounds in developing new therapeutic strategies for Alzheimer’s disease (Rehman et al., 2018).

Molecular and Crystal Structures

The molecular and crystal structures of related 1,2,4-oxadiazole compounds have been studied to understand their potential as drugs with antimicrobial and antiviral properties. The synthesis, structural analysis, and biological activity prediction through molecular docking have been key aspects of this research (Vaksler et al., 2023).

Future Directions

The study of compounds containing oxadiazole rings, piperidine rings, and styryl groups is an active area of research in medicinal chemistry . Future work could involve the synthesis and testing of this compound for potential biological activity .

Properties

IUPAC Name

3-cyclopropyl-5-[[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-4-6-16(7-5-15)10-12-27(24,25)23-11-2-3-17(14-23)13-19-21-20(22-26-19)18-8-9-18/h4-7,10,12,17-18H,2-3,8-9,11,13-14H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHVOXRRTQRNOG-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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